2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione
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Overview
Description
2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione can be achieved through various methods. One common approach involves a three-step process:
Formation of a Domino Imine: This step involves the reaction of a pyrrole ring with acyl (bromo)acetylenes in the presence of solid alumina at room temperature.
Intramolecular Annulation: The addition of propargylamine to the obtained acetylenes results in the formation of N-propargylenaminones.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes various chemical reactions, including:
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium or H₂O₂ in the presence of a catalyst.
Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.
Substitution: Nucleophilic reagents such as amines or electrophilic reagents like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2,3,6,7-Tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione can be compared with other similar compounds, such as:
5H-Pyrrolo[2,3-b]pyrazine: This compound shows more activity on kinase inhibition compared to this compound.
Pyrrolo[1,2-a]pyrazine Derivatives: These derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral activities.
The uniqueness of this compound lies in its diverse biological activities and its potential as a scaffold for drug discovery .
Properties
CAS No. |
61891-74-5 |
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Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2,3,6,7-tetrahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C7H8N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h2H,1,3-4H2,(H,8,11) |
InChI Key |
SQKSYNMJFDKARV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)CNC(=O)C2=C1 |
Origin of Product |
United States |
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